molecular formula C64H121N21O14 B606757 COG-1410 CAS No. 878009-24-6

COG-1410

Cat. No.: B606757
CAS No.: 878009-24-6
M. Wt: 1408.8
InChI Key: RPCLHYWMLWFFTE-VKTQGLPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COG-1410 is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of multiple amino acids, including leucine, alanine, serine, and arginine, among others.

Scientific Research Applications

COG-1410 has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein-protein interactions.

    Industry: Utilized in the development of peptide-based materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COG-1410 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

COG-1410 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways, leading to changes in cellular functions. For example, binding to a receptor may activate or inhibit a signaling cascade, affecting processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-alanyl-L-glutamine
  • N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine
  • N-acetyl-L-threonyl-(aR)-a-hydroxybenzenepropanoyl-2,3-didehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl

Uniqueness

COG-1410 is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

878009-24-6

Molecular Formula

C64H121N21O14

Molecular Weight

1408.8

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

RPCLHYWMLWFFTE-VKTQGLPSSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

COG-1410;  COG 1410;  COG1410; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
COG-1410
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COG-1410
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COG-1410
Reactant of Route 5
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Reactant of Route 6
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